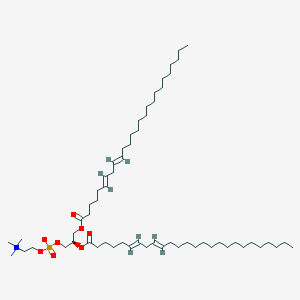
1,2-Di-6,9-hexacosadienoylphosphatidylcholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound It is characterized by its unique structure, which includes multiple functional groups such as esters, phosphates, and quaternary ammonium groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multi-step organic synthesis. The process may include:
Esterification: The formation of ester bonds between hexacosa-6,9-dienoic acid and a suitable alcohol.
Phosphorylation: Introduction of the phosphate group through a reaction with a phosphorylating agent.
Quaternization: Formation of the quaternary ammonium group by reacting a tertiary amine with an alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the unsaturated bonds in the hexacosa-6,9-dienoyl groups.
Reduction: Reduction reactions could target the ester or phosphate groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be studied for its interactions with biological membranes or its potential as a drug delivery agent.
Medicine
In medicine, the compound could be investigated for its therapeutic properties, such as antimicrobial or anticancer activity.
Industry
Industrially, it might find applications in the production of specialty chemicals or as an additive in formulations.
Mécanisme D'action
The mechanism of action of [(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or cell membranes, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(dimethylammonium)ethyl phosphate
- [(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(ethylammonium)ethyl phosphate
Uniqueness
[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
117994-73-7 |
|---|---|
Formule moléculaire |
C60H112NO8P |
Poids moléculaire |
1006.5 g/mol |
Nom IUPAC |
[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C60H112NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-50-52-59(62)66-56-58(57-68-70(64,65)67-55-54-61(3,4)5)69-60(63)53-51-49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h36-39,42-45,58H,6-35,40-41,46-57H2,1-5H3/b38-36+,39-37+,44-42+,45-43+/t58-/m1/s1 |
Clé InChI |
HTIOLJIYGLMFRC-BDRZZDKZSA-N |
SMILES |
CCCCCCCCCCCCCCCCC=CCC=CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCCCCCCCCCCCCCCCC |
SMILES isomérique |
CCCCCCCCCCCCCCCC/C=C/C/C=C/CCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC/C=C/C/C=C/CCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCC=CCC=CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCCCCCCCCCCCCCCCC |
Synonymes |
1,2-di-6,9-hexacosadienoylphosphatidylcholine 1,2-HCDPC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















